2-ethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
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Overview
Description
2-ethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound that features a quinoline core, a thiophene ring, and a benzamide group
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of thiophene and quinoline, both of which have been reported to possess a wide range of therapeutic properties . .
Mode of Action
Based on the known activities of similar compounds, it can be hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Thiophene derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Therefore, it can be inferred that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s solubility in most organic solvents but insolubility in water suggests that it may have good bioavailability.
Result of Action
Given the wide range of biological activities reported for thiophene derivatives , it can be hypothesized that the compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-ethoxybenzoyl chloride with 1-(thiophene-2-carbonyl)-3,4-dihydroquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinoline moiety can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
2-ethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share the thiophene ring and have shown similar biological activities.
Indole derivatives: Indole-based compounds also exhibit a wide range of biological activities and are structurally similar due to the presence of a heterocyclic ring.
Uniqueness
2-ethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is unique due to the combination of its quinoline, thiophene, and benzamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-ethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-2-28-20-9-4-3-8-18(20)22(26)24-17-11-12-19-16(15-17)7-5-13-25(19)23(27)21-10-6-14-29-21/h3-4,6,8-12,14-15H,2,5,7,13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHBQYSBEHJRCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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